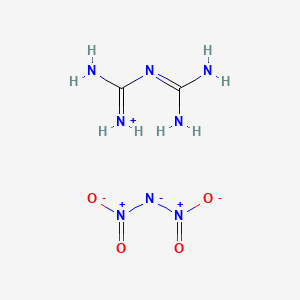
Biguanidinium mono-dinitramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biguanidinium mono-dinitramide is a compound of significant interest in the field of energetic materials. It consists of a biguanidinium cation and a dinitramide anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of biguanidinium mono-dinitramide involves the reaction of biguanidine with dinitramide salts. One common method is to dissolve biguanidine in a suitable solvent, such as water or ethanol, and then add a dinitramide salt, such as ammonium dinitramide. The reaction is typically carried out at room temperature, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated crystallization techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Biguanidinium mono-dinitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can lead to the formation of amines and other nitrogen-containing compounds.
Substitution: The dinitramide anion can participate in substitution reactions, where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce nitrogen oxides, while reduction can yield amines. Substitution reactions can result in a variety of functionalized dinitramide derivatives .
Wissenschaftliche Forschungsanwendungen
Biguanidinium mono-dinitramide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other energetic materials and as a reagent in various chemical reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Although not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Wirkmechanismus
The mechanism of action of biguanidinium mono-dinitramide involves the interaction of the biguanidinium cation with various molecular targets. The dinitramide anion acts as a potent oxidizer, facilitating the release of energy through exothermic reactions. The compound’s stability and energy release properties make it suitable for use in energetic materials .
Vergleich Mit ähnlichen Verbindungen
Biguanidinium mono-dinitramide can be compared with other similar compounds, such as:
Biguanidinium bis-dinitramide: Contains two dinitramide anions per biguanidinium cation, offering higher energy content but potentially lower stability.
Ammonium dinitramide: A simpler compound with similar oxidizing properties but different cationic structure.
Hydrazinium dinitramide: Another high-energy compound with different stability and reactivity profiles.
This compound is unique due to its balance of high energy content and stability, making it a valuable compound in the field of energetic materials .
Eigenschaften
IUPAC Name |
[amino-(diaminomethylideneamino)methylidene]azanium;dinitroazanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N5.N3O4/c3-1(4)7-2(5)6;4-2(5)1-3(6)7/h(H7,3,4,5,6,7);/q;-1/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXBUCAIMJSOQQ-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=[NH2+])N)(N)N.[N-]([N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel](/img/structure/B599684.png)
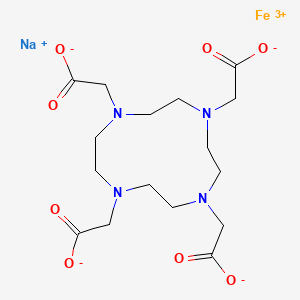
![[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B599690.png)

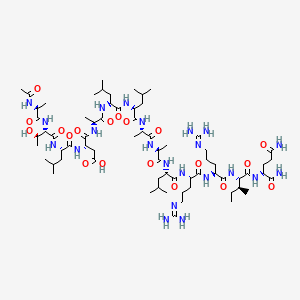

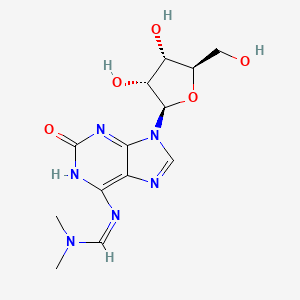
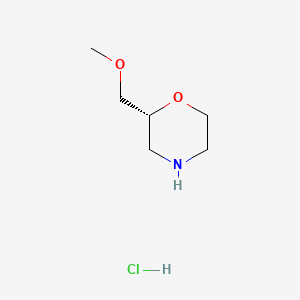

![6-Azatricyclo[5.3.1.03,11]undecane](/img/structure/B599701.png)
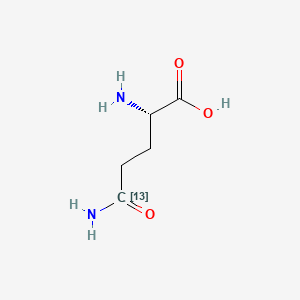
![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)
![1,5-Dioxaspiro[5.5]undecane-9-carboxylic acid, 3,3-dimethyl-](/img/structure/B599705.png)
